2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
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Overview
Description
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a fluorinated organic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the introduction of a fluorine atom into the acetic acid moiety and the formation of the triazole ring. One common method involves the reaction of 2-fluoroacetic acid with 1-(propan-2-yl)-1H-1,2,4-triazole under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and triazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid: Contains a different triazole ring configuration.
Uniqueness
2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the specific arrangement of the fluorine atom and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H10FN3O2 |
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Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-fluoro-2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H10FN3O2/c1-4(2)11-6(9-3-10-11)5(8)7(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KLYYAXRZGSWEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(C(=O)O)F |
Origin of Product |
United States |
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